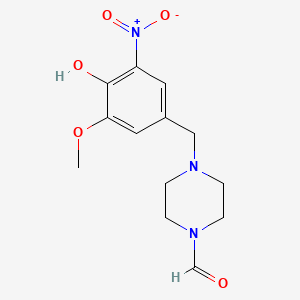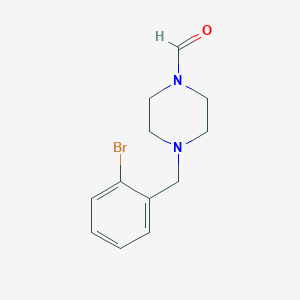
N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea, also known as DMTU, is a synthetic compound with a chemical formula of C13H20N2O2S. It is a thiourea derivative that has been widely used in scientific research due to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). DMTU has been shown to have significant biochemical and physiological effects, making it a valuable tool for studying oxidative stress and related diseases.
作用机制
N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea acts as a scavenger of ROS and RNS by reacting with them and forming stable adducts. It has been shown to scavenge superoxide anion (O2.-), hydrogen peroxide (H2O2), hydroxyl radical (OH.), peroxynitrite (ONOO-), and nitric oxide (NO). N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea can also inhibit the formation of ROS and RNS by inhibiting the activity of enzymes such as NADPH oxidase, xanthine oxidase, and nitric oxide synthase.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea has been shown to have significant biochemical and physiological effects. It has been shown to protect cells and tissues from oxidative damage, reduce inflammation, and improve mitochondrial function. N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and can be used at low concentrations. However, N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea has some limitations as well. It can react with other compounds in the cell, leading to the formation of unwanted adducts. Additionally, N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea can interfere with some assays that measure ROS and RNS levels, leading to inaccurate results.
未来方向
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea. One area of interest is the development of more potent and selective thiourea derivatives that can scavenge specific ROS and RNS. Another area of interest is the investigation of the role of N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea in aging and age-related diseases. N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea has been shown to improve mitochondrial function, which is a key factor in aging. Finally, N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea could be used in combination with other compounds to enhance their antioxidant and anti-inflammatory effects.
合成方法
N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea can be synthesized by reacting 2,4-dimethoxyaniline with isobutylisothiocyanate in the presence of a base such as triethylamine. The reaction yields N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea as a white crystalline solid, which can be purified by recrystallization in a suitable solvent.
科学研究应用
N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea has been widely used in scientific research to study oxidative stress and related diseases. It has been shown to scavenge ROS and RNS, which are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea has been used to study the role of oxidative stress in various diseases such as cancer, diabetes, cardiovascular diseases, and neurodegenerative diseases. It has also been used to investigate the protective effects of antioxidants and other compounds against oxidative stress.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-methylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-9(2)8-14-13(18)15-11-6-5-10(16-3)7-12(11)17-4/h5-7,9H,8H2,1-4H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVZCILVTZCVQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-dichloro-N'-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide](/img/structure/B5831852.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B5831859.png)
![3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5831865.png)
![ethyl [2-({[(3-methylbutanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5831871.png)
![4-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5831879.png)
![1'-allyl-5'-butylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5831885.png)

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5831904.png)
![2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5831908.png)
![3-chloro-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5831919.png)
![N'-(2-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5831922.png)